molecular formula C21H21NO7 B13896971 1-[Amino(phenyl)methyl]naphthalen-2-ol;2,3-dihydroxybutanedioic acid

1-[Amino(phenyl)methyl]naphthalen-2-ol;2,3-dihydroxybutanedioic acid

Cat. No.: B13896971
M. Wt: 399.4 g/mol
InChI Key: SFGQEHBXKVZEEH-UHFFFAOYSA-N
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Description

1-[Amino(phenyl)methyl]naphthalen-2-ol;2,3-dihydroxybutanedioic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is known for its applications in chemical detection and adsorption processes, particularly in the detection of aluminum ions .

Preparation Methods

The synthesis of 1-[Amino(phenyl)methyl]naphthalen-2-ol;2,3-dihydroxybutanedioic acid involves multiple steps. One common method includes the reaction of 1-(naphthalen-1-yloxy)-3-(propan-2-ol)propan-2-amine with isopropylamine, followed by the formation of the hydrochloride salt . The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[Amino(phenyl)methyl]naphthalen-2-ol;2,3-dihydroxybutanedioic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its ability to form complexes with specific ions or molecules. For example, it can form a complex with aluminum ions, which can be detected through fluorescence enhancement. This interaction is facilitated by the presence of nitrogen and oxygen atoms in the compound, which act as coordination sites for the aluminum ions .

Comparison with Similar Compounds

Similar compounds to 1-[Amino(phenyl)methyl]naphthalen-2-ol;2,3-dihydroxybutanedioic acid include:

The uniqueness of this compound lies in its specific structural features that allow for high selectivity and sensitivity in ion detection applications .

Properties

Molecular Formula

C21H21NO7

Molecular Weight

399.4 g/mol

IUPAC Name

1-[amino(phenyl)methyl]naphthalen-2-ol;2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C17H15NO.C4H6O6/c18-17(13-7-2-1-3-8-13)16-14-9-5-4-6-12(14)10-11-15(16)19;5-1(3(7)8)2(6)4(9)10/h1-11,17,19H,18H2;1-2,5-6H,(H,7,8)(H,9,10)

InChI Key

SFGQEHBXKVZEEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)N.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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